

An In-depth Technical Guide to Ac-rC Phosphoramidite

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Compound of Interest

Compound Name: Ac-rC Phosphoramidite

Cat. No.: B10832051

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β -cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as **Ac-rC phosphoramidite**, is a critical building block in the chemical synthesis of ribonucleic acid (RNA). Its specialized chemical structure, featuring a strategic arrangement of protecting groups, enables the precise and efficient incorporation of cytidine ribonucleosides into a growing oligonucleotide chain during automated solid-phase synthesis. This guide provides a comprehensive overview of **Ac-rC phosphoramidite**, including its chemical structure, properties, detailed experimental protocols for its synthesis and application, and its role in various research and drug development contexts.

Core Properties of Ac-rC Phosphoramidite

Ac-rC phosphoramidite is a white to off-white powder soluble in anhydrous acetonitrile, the standard solvent for oligonucleotide synthesis.^[1] The key features of its molecular architecture are the protecting groups that ensure the correct sequence and integrity of the synthesized RNA molecule. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-

exocyclic amine of cytidine is protected by an acetyl (Ac) group, and the 2'-hydroxyl group of the ribose sugar is protected by a tert-butyldimethylsilyl (TBDMS) group.[2][3][4] The 3'-hydroxyl group is modified with a phosphoramidite moiety, which is activated during the coupling step of oligonucleotide synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Ac-rC phosphoramidite**.

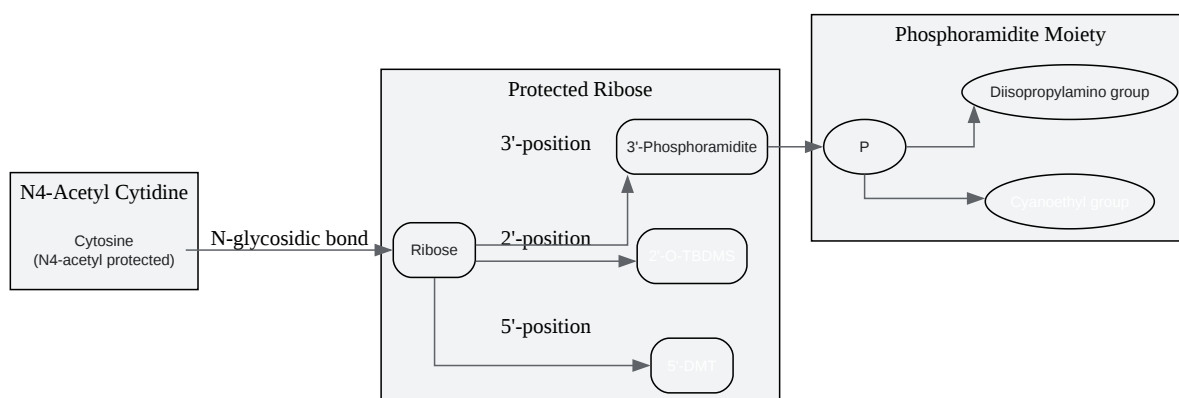
Property	Value	Reference(s)
Molecular Formula	C47H64N5O9PSi	[2][5]
Molecular Weight	902.1 g/mol	[2][5]
CAS Number	121058-88-6	[3]
Appearance	White to off-white powder	[1]
Purity (HPLC)	≥98.0%	[3]
Purity (31P NMR)	≥98.0%	[3]
Solubility	Soluble in anhydrous acetonitrile	[2]
Storage Conditions	-20°C, protect from light and moisture	[6][7]

Chemical Structure

The chemical structure of **Ac-rC phosphoramidite** is designed for stability and reactivity under the controlled conditions of automated RNA synthesis. Each protecting group serves a specific purpose:

- 5'-Dimethoxytrityl (DMT) Group: This acid-labile group protects the 5'-hydroxyl of the ribose sugar. Its removal at the beginning of each synthesis cycle provides a free hydroxyl group for the coupling of the next phosphoramidite.[2]

- N4-Acetyl (Ac) Group: This group protects the exocyclic amine of the cytidine base, preventing unwanted side reactions during synthesis. The acetyl group is compatible with fast deprotection protocols.[8]
- 2'-O-tert-butyldimethylsilyl (TBDMS) Group: This bulky silyl ether protects the 2'-hydroxyl group of the ribose, a key feature distinguishing RNA from DNA. This prevents branching and degradation during the synthesis cycle.[3][4]
- 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive moiety at the 3'-position is activated by a weak acid (e.g., tetrazole or a derivative) to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[9]



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Diagram 1: Molecular architecture of **Ac-rC phosphoramidite**.

Experimental Protocols

Synthesis of Ac-rC Phosphoramidite

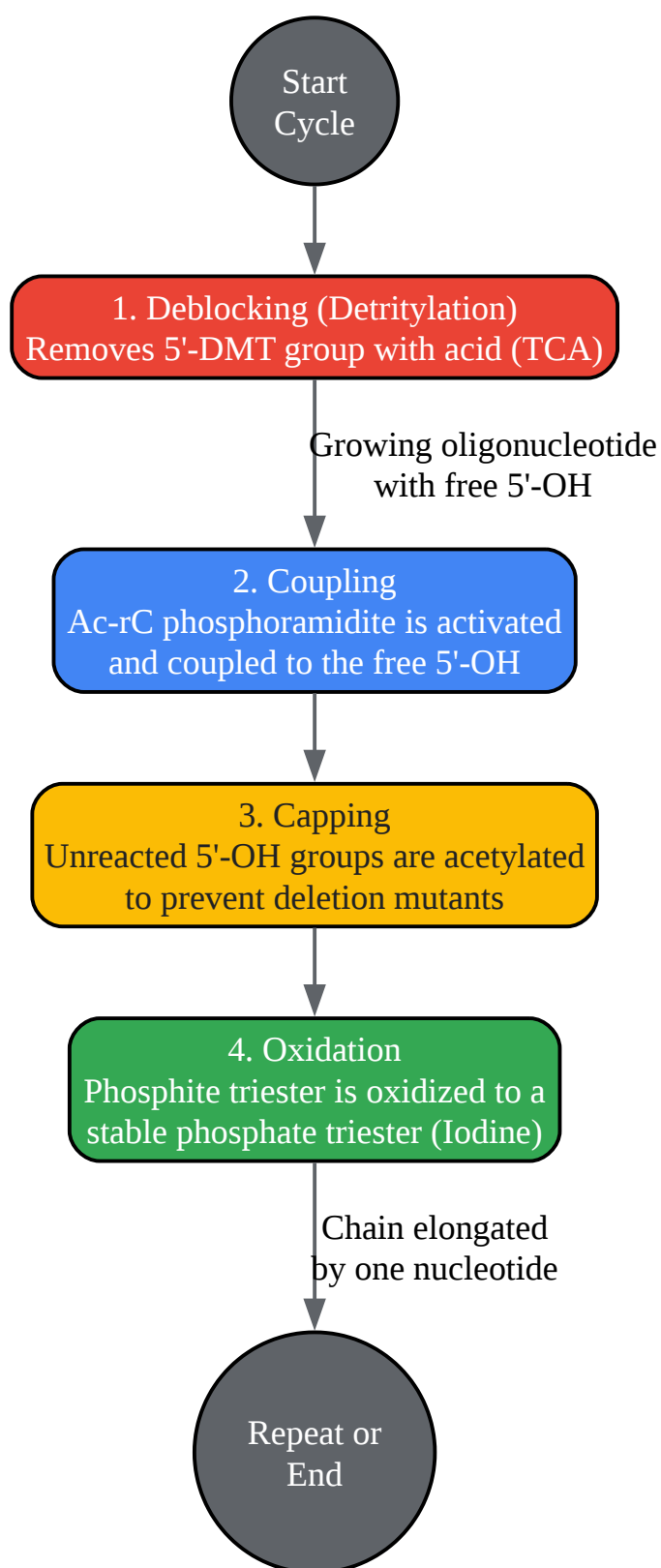
The synthesis of **Ac-rC phosphoramidite** is a multi-step process involving the sequential protection of the cytidine nucleoside followed by phosphorylation. The following is a

representative protocol adapted from the synthesis of similar ribonucleoside phosphoramidites.
[8]

- **5'-O-DMT Protection:** Commercially available cytidine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine. This selectively protects the primary 5'-hydroxyl group. The reaction is monitored by thin-layer chromatography (TLC) and the product, 5'-O-DMT-cytidine, is purified by column chromatography.
- **2'-O-TBDMS Silylation:** The 5'-O-DMT-cytidine is then reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalyst such as silver nitrate or imidazole in a suitable solvent like pyridine or DMF. This step protects the 2'-hydroxyl group. The desired 2'-O-TBDMS isomer is separated from the 3'-O-TBDMS isomer by silica gel chromatography.
- **N4-Acetylation:** The N4-exocyclic amine of the cytidine base is protected by reacting the 5'-O-DMT-2'-O-TBDMS-cytidine with acetic anhydride in the presence of a base like pyridine. This step yields N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine.
- **3'-O-Phosphitylation:** The final step is the introduction of the phosphoramidite moiety. The fully protected nucleoside is dissolved in anhydrous dichloromethane and reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The reaction mixture is then quenched, and the final product, **Ac-rC phosphoramidite**, is purified by column chromatography and precipitated to yield a stable, white powder.[8]

Use in Automated Solid-Phase Oligonucleotide Synthesis

Ac-rC phosphoramidite is a key reagent in the automated solid-phase synthesis of RNA, which follows a four-step cycle for the addition of each nucleotide.[9]



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Diagram 2: The four-step cycle of automated oligonucleotide synthesis.

- Reagent Preparation: The **Ac-rC phosphoramidite** is dissolved in anhydrous acetonitrile to a concentration typically between 0.05 M and 0.1 M, as recommended by the synthesizer manufacturer.[8]
- Synthesis Cycle:
 - Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane. [8]
 - Coupling: The **Ac-rC phosphoramidite** is activated with an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide. A standard coupling time is 3-6 minutes. [2][8]
 - Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion sequences.[9]
 - Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[8]
- Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. A common method involves using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10 minutes. This single step removes the cyanoethyl phosphate protecting groups, the acetyl group from the cytidine base, and cleaves the oligonucleotide from the support.[8]

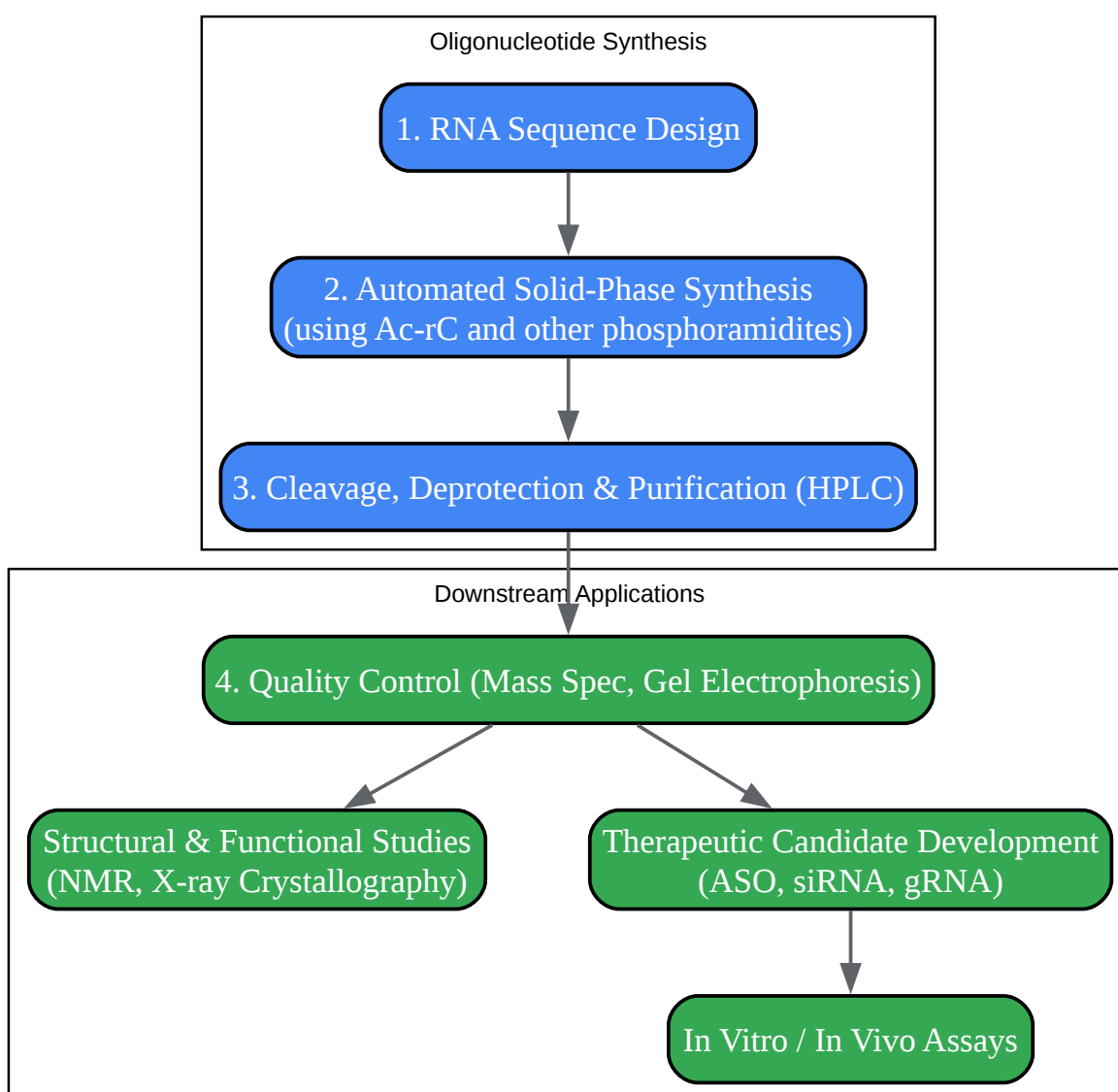
Applications in Research and Drug Development

Ac-rC phosphoramidite is fundamental to the synthesis of RNA for a wide range of applications. In basic research, it is used to synthesize RNA probes for studying gene expression, RNA structure, and RNA-protein interactions. The site-specific incorporation of isotopically labeled versions of **Ac-rC phosphoramidite** allows for advanced structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[8]

In the field of drug development, **Ac-rC phosphoramidite** is essential for the synthesis of RNA-based therapeutics, including:

- Antisense Oligonucleotides (ASOs): Short, synthetic RNA molecules that can bind to a target mRNA and modulate its function.
- Small Interfering RNAs (siRNAs): Used in RNA interference (RNAi) to silence specific genes.
- Guide RNAs (gRNAs): Utilized in CRISPR-Cas9 gene-editing technologies.

The ability to synthesize high-purity, custom-sequence RNA molecules is crucial for the development and manufacturing of these next-generation therapies.



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Diagram 3: Experimental workflow for the application of **Ac-rC phosphoramidite**.

Conclusion

Ac-rC phosphoramidite is an indispensable reagent in the field of nucleic acid chemistry. Its carefully designed structure with orthogonal protecting groups allows for the efficient and high-fidelity synthesis of RNA oligonucleotides. This capability underpins a vast array of research applications, from fundamental studies of RNA biology to the development of innovative RNA-based therapeutics. A thorough understanding of its properties and the experimental protocols for its use is essential for any researcher or professional working in these advanced fields.

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